N',N'-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride
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Overview
Description
N’,N’-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a diamine backbone with phenoxy groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride typically involves multiple steps. One common method starts with the reaction of ethanolamine with hydrochloric acid to form chloroethanolamine. This intermediate is then reacted with thionyl chloride to produce chloroethylamine. Finally, the chloroethylamine is reacted with dimethylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N’,N’-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic processes, enhancing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethylethylenediamine: A structurally similar compound with two methyl groups attached to the ethylenediamine backbone.
N,N,N’,N’-tetramethylethylenediamine: Another related compound with four methyl groups attached to the ethylenediamine backbone.
Uniqueness
N’,N’-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride is unique due to the presence of phenoxy groups, which enhance its reactivity and versatility in various chemical reactions. This structural feature distinguishes it from other similar compounds and contributes to its wide range of applications in scientific research and industry .
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(3-phenoxyphenoxy)ethyl]ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-20(2)13-11-19-12-14-21-17-9-6-10-18(15-17)22-16-7-4-3-5-8-16;/h3-10,15,19H,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPIQSJQQGIBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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